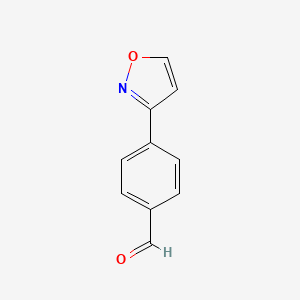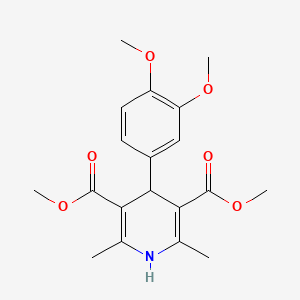
5-Chloro-6-methoxyisoindoline
Vue d'ensemble
Description
5-Chloro-6-methoxyisoindoline is a chemical compound belonging to the class of isoindolines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a chlorine atom at the fifth position and a methoxy group at the sixth position on the isoindoline ring. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methoxyisoindoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-nitroanisole and an appropriate amine.
Reduction: The nitro group of 5-chloro-2-nitroanisole is reduced to an amine using a reducing agent like iron powder in the presence of hydrochloric acid.
Cyclization: The resulting amine undergoes cyclization to form the isoindoline ring. This step often involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Chloro-6-methoxyisoindoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the compound can lead to the formation of secondary amines.
Substitution: The chlorine atom at the fifth position can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
5-Chloro-6-methoxyisoindoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-methoxyisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
5-Chloro-2-methoxyisoindoline: Similar structure but with a different substitution pattern.
6-Chloro-5-methoxyisoindoline: Chlorine and methoxy groups are interchanged.
5-Bromo-6-methoxyisoindoline: Bromine atom replaces the chlorine atom.
Uniqueness: 5-Chloro-6-methoxyisoindoline is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chlorine and methoxy groups on the isoindoline ring can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propriétés
Formule moléculaire |
C9H10ClNO |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
5-chloro-6-methoxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C9H10ClNO/c1-12-9-3-7-5-11-4-6(7)2-8(9)10/h2-3,11H,4-5H2,1H3 |
Clé InChI |
RDARSPVKHUUPJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CNCC2=C1)Cl |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-6-ol](/img/structure/B8803034.png)










